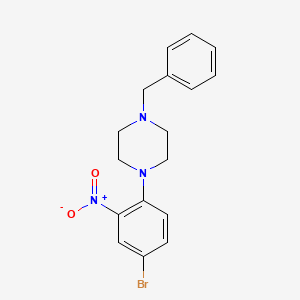

1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine

CAS No.: 883522-59-6

Cat. No.: VC2349722

Molecular Formula: C17H18BrN3O2

Molecular Weight: 376.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883522-59-6 |

|---|---|

| Molecular Formula | C17H18BrN3O2 |

| Molecular Weight | 376.2 g/mol |

| IUPAC Name | 1-benzyl-4-(4-bromo-2-nitrophenyl)piperazine |

| Standard InChI | InChI=1S/C17H18BrN3O2/c18-15-6-7-16(17(12-15)21(22)23)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |

| Standard InChI Key | YCSTXMIJSXRRHQ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)[N+](=O)[O-] |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine belongs to the broader class of piperazine derivatives, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a distinct substitution pattern with two functional groups: a benzyl group and a 4-bromo-2-nitrophenyl group, each attached to one of the nitrogen atoms in the piperazine ring. The chemical structure comprises a heterocyclic piperazine core that adopts a chair conformation similar to related piperazine derivatives .

The central piperazine ring serves as a versatile scaffold for medicinal chemistry applications, while the attached functional groups contribute to its specific biological and chemical properties. The bromine atom at the para position and the nitro group at the ortho position of the phenyl ring provide significant electron-withdrawing effects that influence the compound's reactivity profile and potential biological interactions.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine:

| Property | Value |

|---|---|

| CAS Number | 883522-59-6 |

| Molecular Formula | C₁₇H₁₈BrN₃O₂ |

| Molecular Weight | 376.2 g/mol |

| IUPAC Name | 1-benzyl-4-(4-bromo-2-nitrophenyl)piperazine |

| Standard InChI | InChI=1S/C17H18BrN3O2/c18-15-6-7-16(17(12-15)21(22)23)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |

| Standard InChIKey | YCSTXMIJSXRRHQ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)N+[O-] |

| Physical State | Solid (at standard conditions) |

| Research Category | For research use only. Not for human or veterinary use |

The compound's structure incorporates both aromatic and heterocyclic components, with the bromine and nitro substituents on the phenyl ring significantly influencing its electronic properties and reactivity.

Structural Characteristics and Conformational Analysis

Synthesis and Chemical Reactivity

Reactivity Profile and Chemical Transformations

The reactivity of 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine is significantly influenced by its functional groups. The bromine substituent at the para position of the phenyl ring provides a reactive site for potential cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling further structural modifications.

The nitro group represents another important reactive site that can undergo various transformations:

-

Reduction to an amino group, potentially yielding 1-benzyl-4-(4-bromo-2-aminophenyl)piperazine

-

Nucleophilic aromatic substitution reactions, facilitated by the electron-withdrawing effect of the nitro group

-

Potential bioreduction in biological systems, forming reactive intermediates that could interact with cellular components

These chemical transformation possibilities enhance the compound's versatility as a building block for creating more complex molecular structures with tailored properties for specific applications.

Biological Activity and Applications

Medicinal Chemistry Applications

The structural features of 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine make it particularly interesting for medicinal chemistry applications. The compound's core structure aligns with pharmacophore patterns recognized in drug development for various therapeutic targets.

Related nitro-containing compounds have been studied as:

-

Radiopharmaceuticals for probing tumor hypoxia

-

Therapeutic agents for various conditions

-

Compounds with antifertility potential

The piperazine scaffold itself is a privileged structure in medicinal chemistry, present in numerous marketed drugs and clinical candidates. It provides favorable physicochemical properties and the ability to interact with multiple targets, making derivatives like 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine valuable starting points for drug discovery programs.

Research Developments and Future Prospects

Current Research Status

Research on piperazine derivatives, including 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine, highlights their significant potential in medicinal chemistry. The compound's ability to interact with biological targets makes it a promising candidate for further study in drug development initiatives. While specific research focusing exclusively on this particular compound is limited in the provided search results, investigations into structurally similar compounds provide valuable insights into its potential applications.

Related compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine have been studied for their crystal structures and conformational properties, contributing to our understanding of structure-activity relationships in this class of compounds . These structural studies reveal important features such as the preferred chair conformation of the piperazine ring and the near coplanarity of nitro groups with their attached phenyl rings, which likely apply to our target compound as well.

Future Research Directions

Future research on 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine could productively focus on several key areas:

-

Optimization of synthesis routes to improve yield, purity, and scalability

-

Detailed investigation of the compound's biological effects, particularly its potential antimicrobial and anticancer activities

-

Structure-activity relationship studies to understand how structural modifications affect biological activity

-

Development of analogues with enhanced therapeutic properties or reduced toxicity

-

Exploration of the compound's potential as a building block for more complex molecular structures with targeted biological activities

Additionally, investigating the compound's interactions with specific biological targets could provide valuable insights into its mechanism of action and guide the development of more effective therapeutic agents based on this structural scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume